VU0071063

Vue d'ensemble

Description

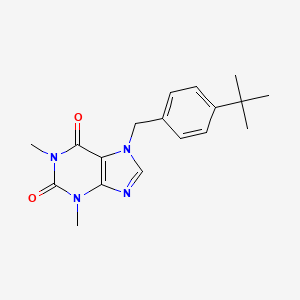

VU0071063, également connu sous le nom de 7-(4-(tert-butyl)benzyl)-1,3-diméthyl-1H-purine-2,6(3H,7H)-dione, est un activateur puissant et spécifique des canaux potassiques Kir6.2/SUR1. Ce composé a été largement étudié pour sa capacité à moduler la sécrétion d’insuline en induisant une hyperpolarisation du potentiel membranaire des cellules β .

Méthodes De Préparation

VU0071063 peut être synthétisé à partir de la théophylline disponible dans le commerce. La voie de synthèse implique une réaction en une seule étape où la théophylline est mise en réaction avec du chlorure de 4-(tert-butyl)benzyle dans des conditions spécifiques pour obtenir du this compound . Les conditions de réaction impliquent généralement l’utilisation d’un solvant approprié et d’une base pour faciliter la réaction de substitution nucléophile.

Analyse Des Réactions Chimiques

VU0071063 subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile en raison de la présence de sites réactifs sur le cycle purine.

Réactions d’oxydation et de réduction : this compound peut subir des réactions d’oxydation et de réduction, bien que celles-ci soient moins étudiées.

Formation de complexes : Le composé peut former des complexes avec divers ions métalliques, ce qui peut être utilisé pour étudier ses propriétés de liaison et ses interactions avec d’autres molécules.

Les réactifs courants utilisés dans ces réactions comprennent les bases comme l’hydroxyde de sodium ou le carbonate de potassium pour les réactions de substitution, et les agents oxydants ou réducteurs pour les réactions redox. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé d’outil pour étudier les relations structure-activité des activateurs des canaux potassiques.

Biologie : Le composé est utilisé pour étudier les rôles physiologiques des canaux Kir6.2/SUR1 dans divers tissus, y compris le pancréas et le cerveau.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

VU0071063 is characterized by its ability to selectively activate K ATP channels composed of Kir6.2 and sulfonylurea receptor 1 (SUR1) subunits. It exhibits a half-effective concentration (EC50) of approximately 7 μM, demonstrating greater efficacy than the FDA-approved K ATP channel opener diazoxide at low micromolar concentrations . The compound functions by hyperpolarizing the membrane potential of pancreatic beta-cells, which inhibits glucose-stimulated insulin secretion, making it a potent agent for studying glucose metabolism and insulin regulation .

Investigating Beta-Cell Physiology

This compound serves as a critical tool for understanding the physiology of pancreatic beta-cells. Its selective activation of Kir6.2/SUR1 channels allows researchers to probe the structure-function relationships of K ATP channel gating and their role in insulin secretion. Studies have shown that this compound effectively inhibits calcium entry in response to glucose stimulation, providing insights into the mechanisms governing insulin release .

Potential Therapeutic Applications

The specificity of this compound for SUR1-containing K ATP channels positions it as a promising candidate for developing therapies aimed at conditions like hyperinsulinism and hypoglycemia. Unlike diazoxide, which has off-target effects on vascular K ATP channels, this compound's selective action minimizes unwanted side effects, enhancing its therapeutic potential .

Role in Metabolic Studies

Research indicates that this compound can be utilized to explore metabolic pathways linked to K ATP channels in various tissues, including the brain. Its favorable pharmacokinetic properties allow it to penetrate the blood-brain barrier, making it suitable for studies investigating central nervous system functions related to metabolism and energy homeostasis .

Case Study 1: Insulin Secretion Inhibition

In a study involving mice, administration of this compound resulted in significant inhibition of glucose-stimulated insulin secretion. This finding underscores its potential utility as an experimental agent for dissecting the pathways involved in insulin regulation and diabetes research .

Case Study 2: Effects on Mosquito Feeding Behavior

Another intriguing application of this compound was observed in entomological studies where it was found to inhibit salivation and feeding behavior in mosquitoes. This effect was attributed to its action on K ATP channels, demonstrating its broader implications beyond mammalian physiology and highlighting its potential role in vector control strategies .

Data Summary Table

Mécanisme D'action

VU0071063 exerce ses effets en activant spécifiquement les canaux potassiques Kir6.2/SUR1. Le composé se lie à la sous-unité du récepteur de la sulfonylurée 1 (SUR1) du canal, induisant une hyperpolarisation du potentiel membranaire des cellules β. Cette hyperpolarisation inhibe l’entrée de calcium stimulée par le glucose et la sécrétion d’insuline . Les cibles moléculaires impliquées dans ce mécanisme comprennent les sous-unités Kir6.2 et SUR1 du canal KATP.

Comparaison Avec Des Composés Similaires

VU0071063 est unique en raison de sa haute spécificité et de sa puissance en tant qu’activateur de Kir6.2/SUR1. Comparé à d’autres ouvreurs de canaux potassiques comme le diazoxide, this compound a un profil pharmacocinétique plus favorable et n’affecte pas d’autres types de canaux potassiques, comme Kir6.1/SUR2A . Les composés similaires comprennent :

Diazoxide : Un ouvreur de canaux KATP moins spécifique avec des effets hors cible sur les canaux potassiques vasculaires.

Pinacidil : Un autre ouvreur de canaux potassiques avec une activité plus large sur divers canaux KATP.

NN414 : Un ouvreur sélectif du canal KATP avec des propriétés pharmacocinétiques différentes.

This compound se distingue par sa spécificité pour les canaux Kir6.2/SUR1 et son potentiel en tant que composé d’outil pour des études in vitro et in vivo.

Activité Biologique

VU0071063 is a novel compound that selectively activates ATP-sensitive potassium channels (K ATP) composed of Kir6.2 and sulfonylurea receptor 1 (SUR1). This compound has garnered attention due to its potential therapeutic applications in metabolic disorders, particularly in regulating insulin secretion from pancreatic beta cells. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, structure-activity relationships (SAR), and relevant case studies.

This compound operates primarily by activating K ATP channels, leading to hyperpolarization of the beta-cell membrane potential. This hyperpolarization inhibits insulin secretion, particularly under glucose-stimulated conditions. Unlike diazoxide, another K ATP channel opener, this compound exhibits greater potency and specificity for Kir6.2/SUR1 channels without causing vasodilation or off-target effects on vascular K ATP channels .

Key Findings:

- EC50 Value : this compound activates Kir6.2/SUR1 channels with a half-maximal effective concentration (EC50) of approximately 7 µM .

- Selectivity : It shows selectivity over other potassium channels such as Kir6.1/SUR2A and Kv2.1 .

- Inhibition of Insulin Secretion : Administration of this compound significantly inhibits glucose-stimulated insulin secretion in vitro and in vivo .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for in vivo studies:

- Brain Penetration : The compound is brain-penetrant, making it suitable for neurological investigations .

- Metabolic Stability : this compound exhibits metabolic characteristics that enhance its viability as a research tool compound .

Structure-Activity Relationships (SAR)

The development of this compound involved extensive medicinal chemistry to optimize its structure for enhanced activity:

- Chemical Structure : It is characterized by a unique xanthine derivative structure, specifically 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione .

- SAR Insights : Studies revealed a steep SAR around the this compound chemotype, indicating that small modifications could significantly impact its biological activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound across different experimental setups:

Propriétés

IUPAC Name |

7-[(4-tert-butylphenyl)methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-18(2,3)13-8-6-12(7-9-13)10-22-11-19-15-14(22)16(23)21(5)17(24)20(15)4/h6-9,11H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZAIHKQJBMYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.